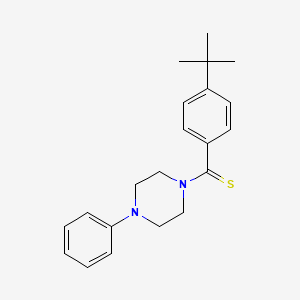
(4-Tert-butylphenyl)(4-phenylpiperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)PHENYLMETHANETHIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a phenylpiperazino group via a methanethione linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)PHENYLMETHANETHIONE typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a tert-butylphenyl halide reacts with a phenylpiperazine derivative in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)PHENYLMETHANETHIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles like halogens, nitronium ions, and alkylating agents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(TERT-BUTYL)PHENYLMETHANETHIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, 4-(TERT-BUTYL)PHENYLMETHANETHIONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)PHENYLMETHANETHIONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)PHENYLMETHANETHIONE: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
4-(TERT-BUTYL)PHENYLMETHANETHIONE: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
4-(TERT-BUTYL)PHENYLMETHANETHIONE: Similar structure but with an isopropyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of 4-(TERT-BUTYL)PHENYLMETHANETHIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and phenylpiperazino groups allows for unique interactions and reactivity compared to its analogs.
Properties
Molecular Formula |
C21H26N2S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(4-phenylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H26N2S/c1-21(2,3)18-11-9-17(10-12-18)20(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3 |
InChI Key |
DPLSPECGBKTIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


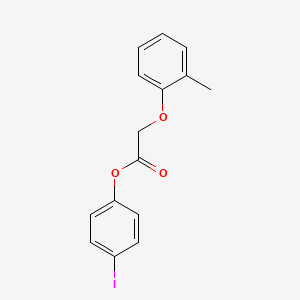
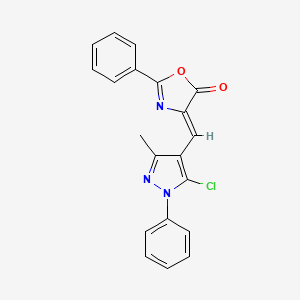
![2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B14920668.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone](/img/structure/B14920674.png)
methanone](/img/structure/B14920678.png)
![Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate](/img/structure/B14920683.png)
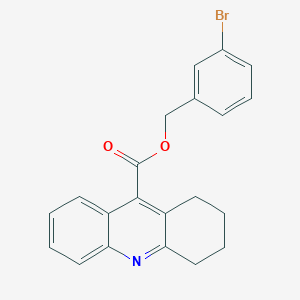
![4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B14920696.png)
![(2Z,5E)-5-[3,5-dibromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14920704.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B14920711.png)
![1-(Butan-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B14920732.png)
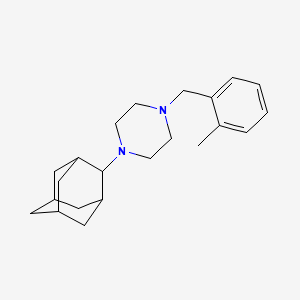
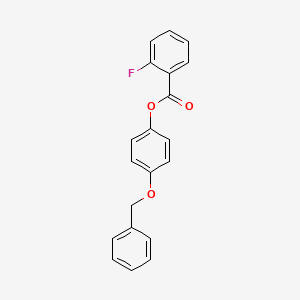
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14920739.png)
